11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Brand Name: Vulcanchem
CAS No.: 28797-48-0
VCID: VC20857211
InChI: InChI=1S/C14H10ClN3O2/c15-8-12(19)18-11-6-2-1-4-9(11)14(20)17-10-5-3-7-16-13(10)18/h1-7H,8H2,(H,17,20)
SMILES: C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3
Molecular Formula: C14H10ClN3O2
Molecular Weight: 287.7 g/mol

11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

CAS No.: 28797-48-0

Cat. No.: VC20857211

Molecular Formula: C14H10ClN3O2

Molecular Weight: 287.7 g/mol

* For research use only. Not for human or veterinary use.

11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one - 28797-48-0

Specification

CAS No. 28797-48-0
Molecular Formula C14H10ClN3O2
Molecular Weight 287.7 g/mol
IUPAC Name 11-(2-chloroacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C14H10ClN3O2/c15-8-12(19)18-11-6-2-1-4-9(11)14(20)17-10-5-3-7-16-13(10)18/h1-7H,8H2,(H,17,20)
Standard InChI Key RMBZFWLMYVPNGI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator